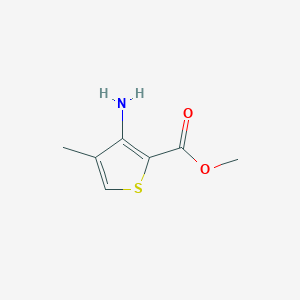
Methyl 3-amino-4-methylthiophene-2-carboxylate
Vue d'ensemble
Description
Methyl 3-Amino-4-methylthiophene-2-carboxylate is a versatile reactant used in various syntheses . It is used in the preparation of (oxalylamino)benzoic acids and (carboxyheteroarylamino)oxalic acids as selective and orally bioavailable nonpeptide inhibitors of protein-tyrosine phosphatase 1B .
Synthesis Analysis
The compound reacts with hydrazonoyl chlorides in the presence of triethylamine to yield corresponding N-arylamidrazones . Another synthesis method involves the reaction of 4-bromotoluene with methyl 3-amino-4-methylthiophene-2-carboxylate and KOAc in the presence of PdCl (C3H5) in DMAc at 120 °C .Molecular Structure Analysis
The molecular formula of Methyl 3-amino-4-methylthiophene-2-carboxylate is C7H9NO2S . The molecular weight is 171.217 . The IUPAC Standard InChI is InChI=1S/C7H9NO2S/c1-4-3-11-6(5(4)8)7(9)10-2/h3H,8H2,1-2H3 .Chemical Reactions Analysis
Methyl 3-amino-4-methylthiophene-2-carboxylate reacts with hydrazonoyl chlorides in the presence of triethylamine to yield corresponding N-arylamidrazones .Physical And Chemical Properties Analysis
The compound has a melting point of 85-88 °C (lit.) . The SMILES string is COC(=O)c1scc©c1N .Applications De Recherche Scientifique
Genotoxic and Carcinogenic Potentials : MATC, as a precursor of the articaine local anesthetic, was studied for its genotoxic/mutagenic and carcinogenic potentials. No mutagenic effects were observed in Ames tests, and DNA damage was only significant at high concentrations. The study also included computational predictions of the reactivity of thiophene derivatives towards cytochrome P450, providing insights into potential toxicological profiles (Lepailleur et al., 2014).
Synthetic Applications : MATC has been used in Thorpe cyclization to construct synthetically important compounds under eco-friendly phase transfer catalysis conditions (R. D. Shah, 2011). Its crystal structure has been analyzed, revealing insights into its use in organic synthesis, medicine, dyes, and pesticides (Tao et al., 2020).
Use in Dye Manufacturing : MATC derivatives have been used in synthesizing disperse dyes for dyeing polyester fibers, displaying good fastness properties except for poor photostability (Iyun et al., 2015).
Medicinal Chemistry : MATC derivatives have also been investigated for their use in the synthesis of thieno[3,4-d]pyrimidines, which are important in medicinal chemistry (Ryndina et al., 2002).
Chemical Synthesis Methods : Various synthesis methods involving MATC have been explored, including the synthesis of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates (Stephens et al., 1999) and copper-mediated N-arylation of methyl 2-aminothiophene-3-carboxylate (Rizwan et al., 2015).
Fluorescence Studies : The fluorescence properties of certain MATC derivatives have been investigated, which could have applications in material sciences and bioimaging (Pusheng, 2009).
Chemical Transformations : MATC has been used in chemical transformations, such as its reaction with cycloalkanones to form imines (Klemm et al., 1995).
Chemical Synthesis of Heterocyclic Compounds : MATC is utilized in the synthesis of various heterocyclic compounds, including triazines (Krinochkin et al., 2021) and thieno[3,2-e][1,2,4]triazepin-5-ones (Sabri et al., 2006).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 3-amino-4-methylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-4-3-11-6(5(4)8)7(9)10-2/h3H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICRPERKKBDRSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50234070 | |
| Record name | Methyl 3-amino-4-methylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50234070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-4-methylthiophene-2-carboxylate | |
CAS RN |
85006-31-1 | |
| Record name | Methyl 3-amino-4-methylthiophene-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85006-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-amino-4-methylthiophene-2-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085006311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-amino-4-methylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50234070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-amino-4-methyl-2-thenoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.300 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 3-AMINO-4-METHYLTHIOPHENE-2-CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LA24473AS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B195600.png)


